Dimethoxymethylpropyl-silane

Description

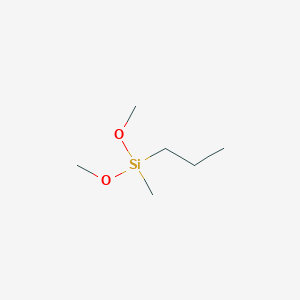

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-methyl-propylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRPWHZLROBLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309962 | |

| Record name | Dimethoxymethylpropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18173-73-4 | |

| Record name | Dimethoxymethylpropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxymethylpropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethoxymethylpropyl-silane chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties and structure of dimethoxymethylpropyl-silane. The information is intended for researchers, scientists, and drug development professionals who require detailed data on this organosilicon compound.

Core Chemical Properties

This compound is a member of the silane family, characterized by a central silicon atom bonded to organic and alkoxy groups. Its unique structure imparts specific chemical characteristics relevant to various applications in material science and organic synthesis.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H16O2Si | PubChem[1] |

| Molecular Weight | 148.28 g/mol | PubChem[1] |

| IUPAC Name | dimethoxy-methyl-propylsilane | PubChem[1] |

| CAS Number | 18173-73-4 | PubChem[1] |

| SMILES | CCC--INVALID-LINK--(OC)OC | PubChem[1] |

| InChI | InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 | PubChem[1] |

| InChIKey | XKRPWHZLROBLDI-UHFFFAOYSA-N | PubChem[1] |

Chemical Structure

The molecular structure of this compound consists of a central silicon atom covalently bonded to one methyl group, one propyl group, and two methoxy groups.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the synthesis and characterization of similar alkoxysilanes can be adapted.

General Synthesis of Alkoxysilanes

The synthesis of this compound would likely follow a standard hydrosilylation reaction or a Grignard reaction.

1. Hydrosilylation (Illustrative Workflow): This method typically involves the reaction of a precursor containing a Si-H bond with an alkene in the presence of a catalyst.

Methodology:

-

Activation: A platinum-based catalyst is typically activated in a suitable solvent within a reaction vessel under an inert atmosphere.

-

Addition of Reactants: Dichloromethylsilane and propene are slowly added to the reaction vessel.

-

Reaction: The mixture is stirred, often at elevated temperatures, to facilitate the hydrosilylation reaction, forming dichloromethylpropylsilane.

-

Purification: The intermediate product is purified, typically through distillation.

-

Methanolysis: The purified dichloromethylpropylsilane is then reacted with methanol in the presence of a base to substitute the chloro groups with methoxy groups, yielding the final product, this compound.

-

Final Purification: The final product is purified by distillation to remove byproducts and unreacted reagents.

Characterization Techniques

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 29Si NMR would be used to confirm the connectivity of the atoms and the overall structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the compound and confirm its molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as Si-O-C and C-H bonds.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in biological signaling pathways. Its primary applications are in materials science, where it can act as a coupling agent, surface modifier, or a precursor for the synthesis of silicon-based polymers. The reactivity of the methoxy groups allows for hydrolysis and condensation reactions, which are key to its function in these applications.

The diagram above illustrates the general chemical transformations that this compound undergoes to function in its primary applications. The hydrolysis of the methoxy groups to form reactive silanol intermediates is a critical first step, followed by condensation reactions that lead to the formation of stable bonds with surfaces or other molecules.

References

An In-depth Technical Guide to Dimethoxymethylpropyl-silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethoxymethylpropyl-silane, including its chemical identity, properties, and applications, with a focus on its use in surface modification and as a coupling agent. While specific quantitative performance data for this particular silane is limited in publicly available literature, this guide extrapolates from established principles of silane chemistry and data from analogous compounds to provide practical guidance for its use in research and development.

Chemical Identification and Properties

This compound is an organosilane compound featuring a silicon central atom bonded to two methoxy groups, a methyl group, and a propyl group.

| Identifier | Value |

| IUPAC Name | dimethoxy-methyl-propylsilane |

| CAS Number | 18173-73-4 |

| Molecular Formula | C₆H₁₆O₂Si |

| Molecular Weight | 148.28 g/mol |

| SMILES | CCC--INVALID-LINK--(OC)OC |

Physical and Chemical Properties:

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 126 °C |

| Flash Point | 9.2 °C |

| Vapor Pressure | 18.1 mmHg at 25 °C |

| Density | 0.869 g/mL |

Note: Physical properties can vary slightly depending on the source and purity.

Mechanism of Action: Hydrolysis and Condensation

The utility of this compound as a surface modifier and coupling agent stems from the reactivity of its methoxy groups. The process generally involves two key steps: hydrolysis and condensation.

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) hydrolyze to form silanol groups (-OH). This reaction can be catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups are reactive and can condense with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, silica, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). The silanol groups can also condense with each other to form a polysiloxane network on the surface.

The propyl and methyl groups are non-reactive and orient away from the surface, modifying its properties, such as increasing hydrophobicity and improving compatibility with organic polymers.

Caption: General mechanism of silane hydrolysis and condensation on a substrate.

Applications in Research and Development

This compound is primarily used as a surface modifying agent and a coupling agent to improve the adhesion between inorganic and organic materials.

3.1. Surface Modification of Materials

By covalently bonding to surfaces, this compound can alter their properties. The non-polar propyl and methyl groups can significantly increase the hydrophobicity of a hydrophilic substrate. This is particularly useful in applications requiring water repellency or improved compatibility with non-polar matrices.

3.2. Adhesion Promotion in Composites

In composite materials, this silane can act as a bridge between an inorganic filler (e.g., silica, glass fibers) and an organic polymer matrix. This improved interfacial adhesion leads to enhanced mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance.[1]

3.3. Potential in Drug Delivery

While specific research on this compound in drug delivery is not widely documented, the surface functionalization of nanoparticles is a key strategy in designing drug delivery systems.[2][3] Silanization can be used to:

-

Control Surface Properties: Modify the surface of drug-carrying nanoparticles to control their hydrophobicity, charge, and interaction with biological systems.[2]

-

Improve Drug Loading and Release: Functionalization of mesoporous silica nanoparticles with silanes has been shown to influence drug adsorption and release kinetics.[2]

-

Enhance Biocompatibility: Surface modification can passivate reactive surfaces, potentially improving the biocompatibility of inorganic nanoparticles.

Caption: Conceptual workflow for nanoparticle functionalization in drug delivery.

Experimental Protocols

The following are generalized protocols for the use of this compound based on established procedures for similar silanes. Optimization for specific substrates and applications is recommended.

4.1. Protocol for Surface Modification of Silica Nanoparticles

This protocol describes the functionalization of silica nanoparticles to increase their hydrophobicity.

-

Preparation of Silane Solution:

-

Prepare a 1-5% (v/v) solution of this compound in a solvent such as ethanol, isopropanol, or a mixture of ethanol and water (e.g., 95:5 ethanol:water).

-

If using an alcohol-water mixture, allow the solution to pre-hydrolyze for a short period (e.g., 5-15 minutes) with gentle stirring. The pH can be adjusted to 4.5-5.5 with a weak acid like acetic acid to catalyze hydrolysis.

-

-

Surface Treatment:

-

Disperse the silica nanoparticles in the chosen solvent.

-

Add the silane solution to the nanoparticle dispersion with vigorous stirring. A common ratio is to use a silane amount that is 2-10% of the weight of the silica.[4]

-

Continue stirring at room temperature for 2-4 hours, or at a slightly elevated temperature (e.g., 40-60 °C) for 1-2 hours to promote the reaction.[4]

-

-

Washing and Drying:

-

Centrifuge the nanoparticles to separate them from the solution.

-

Wash the nanoparticles several times with the solvent to remove unreacted silane.

-

Dry the functionalized nanoparticles in an oven at 80-110 °C for at least 2 hours to complete the condensation reaction and remove residual solvent and water.

-

4.2. Protocol for Adhesion Promotion in a Polymer Composite

This protocol outlines the treatment of an inorganic filler for incorporation into a polymer matrix.

-

Filler Preparation:

-

Ensure the filler is clean and dry. If necessary, wash with a suitable solvent and dry in an oven.

-

-

Silane Application:

-

The silane can be applied neat or from a solution (as described in Protocol 4.1).

-

For a solution-based approach, immerse the filler in the silane solution for a specified time (e.g., 30-60 minutes) with gentle agitation.

-

Alternatively, the silane solution can be sprayed onto the filler.

-

-

Drying and Curing:

-

After application, the treated filler should be dried to remove the solvent.

-

A curing step (e.g., 100-120 °C for 15-30 minutes) is often beneficial to promote the covalent bonding of the silane to the filler surface.

-

-

Incorporation into Polymer:

-

The silane-treated filler can then be compounded with the polymer resin according to standard procedures for composite fabrication.

-

Caption: A generalized experimental workflow for surface modification using a silane.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment.[5] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam.[6]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Protect from moisture, as it will cause hydrolysis.

Always consult the Safety Data Sheet (SDS) for the specific product before use.

Conclusion

This compound is a versatile organosilane with significant potential in materials science and, by extension, in the development of advanced drug delivery systems. Its ability to modify surface properties and act as an effective coupling agent makes it a valuable tool for researchers. While specific performance data for this compound is not as prevalent as for some other silanes, the fundamental principles of silane chemistry provide a strong basis for its successful application. The experimental protocols provided in this guide, derived from established practices with similar compounds, offer a starting point for incorporating this compound into innovative research and development projects. As with any chemical, proper safety and handling procedures are paramount.

References

- 1. nbinno.com [nbinno.com]

- 2. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Silane Content Influences Properties in Nanostructured Composites [es.ohi-s.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Dimethoxymethylpropyl-silane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with Dimethoxymethylpropyl-silane (CAS No. 18173-73-4) in a laboratory setting. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical responsibly and mitigate potential risks.

Core Safety and Physical Properties

This compound, also known as n-Propylmethyldimethoxysilane, is a flammable liquid and vapor that requires careful handling to prevent adverse health effects and ensure laboratory safety.[1] Its primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include skin irritation, serious eye irritation, and potential harm if inhaled.[2]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 18173-73-4 | [1][3] |

| Molecular Formula | C6H16O2Si | [2][3] |

| Molecular Weight | 148.28 g/mol | [2][3] |

| Appearance | Colorless liquid | N/A |

| Flash Point | Flammable liquid and vapor (Category 3) | [1] |

| Vapor Pressure | 18.1 mmHg at 25°C | [3] |

| Density | 0.869 g/cm³ | [3] |

| Acute Toxicity (Oral) | No data available | [3] |

| Acute Toxicity (Dermal) | No data available | [3] |

| Acute Toxicity (Inhalation) | Harmful if inhaled (Warning) | [2] |

| Hazardous Decomposition Products | No data available |

Experimental Protocols for Safe Handling

Given the flammable and irritant nature of this compound, strict adherence to the following experimental protocols is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times. Contact lenses should not be worn when handling this chemical.[1]

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn to prevent skin contact.[1]

-

Skin and Body Protection: A lab coat or other suitable protective clothing is necessary.[1]

-

Respiratory Protection: In areas with inadequate ventilation or when vapors may be present, a NIOSH-certified organic vapor respirator is required.[1]

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

-

Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area.[1] Use only non-sparking tools.[1]

-

Grounding: Containers must be properly grounded before transferring the chemical to prevent static discharge.[1]

-

Emergency Equipment: An emergency eye wash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1]

Spill and Emergency Procedures

-

In Case of a Spill:

-

Evacuate all non-essential personnel from the area.

-

Remove all ignition sources.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Do not allow the chemical to enter drains or waterways.[3]

-

-

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

-

Visualizing Safety: Workflows and Hazard Relationships

To further clarify the safe handling procedures and the relationship between hazards and protective measures, the following diagrams are provided.

Caption: Experimental workflow for handling this compound.

Caption: Relationship between hazards and corresponding safety measures.

References

The Role of Silanes in Modifying Surface Energy and Wettability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silanes are versatile organosilicon compounds extensively utilized to modify the surface properties of a wide array of materials. Their unique bifunctional nature allows them to act as a molecular bridge between inorganic substrates and organic materials, fundamentally altering surface energy and wettability. This technical guide provides an in-depth exploration of the principles, mechanisms, and practical applications of silanes in surface modification. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes.

Core Principles of Silane-Based Surface Modification

Silanization is a chemical process that involves the covalent bonding of silane molecules to a surface, typically one that possesses hydroxyl (-OH) groups, such as glass, silica, metal oxides, and many polymers.[1] The primary objective of this surface treatment is to control its energy and, consequently, its wettability—the ability of a liquid to maintain contact with a solid surface.

By carefully selecting the organofunctional group of the silane, a surface can be rendered either hydrophobic (water-repellent) or hydrophilic (water-attracting).[2] This tailored modification is critical in numerous applications, from enhancing the performance of composite materials to controlling the biocompatibility of medical devices and optimizing drug delivery systems.[3][4]

The general structure of a silane used for surface modification is R-Si-X₃, where:

-

R is an organofunctional group that imparts the desired properties to the surface (e.g., a long alkyl chain for hydrophobicity or an amino group for hydrophilicity and further functionalization).

-

Si is the central silicon atom.

-

X represents a hydrolyzable group, such as an alkoxy (e.g., methoxy, ethoxy) or a halide (e.g., chloro), which enables the reaction with the substrate.[5]

The Silanization Mechanism

The process of silanization typically proceeds in two main steps: hydrolysis and condensation.[6]

-

Hydrolysis: The hydrolyzable groups (X) of the silane react with water to form reactive silanol groups (Si-OH). This step can be catalyzed by an acid or a base.[7]

-

Condensation: The newly formed silanol groups then react with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). Additionally, adjacent silanol groups can undergo self-condensation to form a cross-linked network on the surface.[6][8]

This process results in a durable and stable surface modification. The choice of silane, solvent, reaction time, and temperature can all influence the quality and properties of the resulting silane layer.[9]

Data Presentation: Quantitative Analysis of Surface Modification

The effectiveness of silanization in altering surface properties is quantitatively assessed primarily through contact angle measurements. The contact angle (θ) is the angle at which a liquid droplet meets a solid surface and provides a direct measure of wettability. A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) signifies a hydrophilic surface.

From contact angle measurements with liquids of known surface tension, the surface free energy (SFE) of the solid can be calculated, often using the Owens-Wendt-Rabel-Kaelble (OWRK) method.[10][11] SFE is a measure of the excess energy at the surface of a material compared to the bulk and is a key parameter in understanding adhesion and wetting phenomena.[11]

Below are tables summarizing the impact of various silanes on the water contact angle and surface free energy of different substrates.

Table 1: Hydrophobic Modification of Various Substrates with Silanes

| Substrate | Silane | Water Contact Angle (°) (Before) | Water Contact Angle (°) (After) | Total Surface Free Energy (mN/m) (After) | Dispersive Component (mN/m) | Polar Component (mN/m) | Reference(s) |

| Silicon Wafer | Octadecyltrichlorosilane (OTS) | < 20 | 108 - 112 | ~ 22 - 24 | ~ 21 - 23 | ~ 1 | [12] |

| Silicon Wafer | Decyltris[(propan-2-yl)oxy]silane | < 20 | 100 - 105 | ~ 25 - 30 | ~ 24 - 29 | ~ 1 | [12] |

| Silicon Wafer | 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | < 20 | > 110 | ~ 10 - 15 | ~ 9 - 14 | < 1 | [12] |

| Glass | Dichlorooctamethyltetrasiloxane | ~20 | ~95 | Not Reported | Not Reported | Not Reported | [2] |

| Polyurethane | Octyltriethoxysilane (OTES) | 34 | 91 | Not Reported | Not Reported | Not Reported | [13] |

| Polyurethane | Vinyltriethoxysilane (VTES) | 34 | 111 | Not Reported | Not Reported | Not Reported | [13] |

Table 2: Hydrophilic Modification of Various Substrates with Silanes

| Substrate | Silane | Water Contact Angle (°) (Before) | Water Contact Angle (°) (After) | Total Surface Free Energy (mN/m) (After) | Dispersive Component (mN/m) | Polar Component (mN/m) | Reference(s) |

| Silicon Wafer | (3-Aminopropyl)triethoxysilane (APTES) | < 20 | 55 - 65 | Not Reported | Not Reported | Not Reported | [11] |

| Cellulose Nanofibrils | (3-Aminopropyl)triethoxysilane (APTES) | Highly Hydrophilic | ~40-60 | Decreased from ~45 to ~30-35 | Remained ~41 | Decreased from ~3.4 to ~0.3-0.7 | [14] |

| Titanium | (3-Aminopropyl)triethoxysilane (APTES) | ~60 | Increased | Not Reported | Not Reported | Not Reported | [15] |

| Glass | N/A (Plasma Treatment) | ~30 | < 5 | Increased | Increased | Increased | [16] |

Experimental Protocols

Reproducible and effective surface modification requires meticulous adherence to established protocols. Below are detailed methodologies for key experiments in silanization and surface characterization.

Protocol for Solution-Phase Silanization of Glass Substrates

This protocol is adapted for general-purpose hydrophobic or hydrophilic modification of glass slides.

Materials:

-

Glass slides

-

Silane (e.g., Octadecyltrichlorosilane for hydrophobic, (3-Aminopropyl)triethoxysilane for hydrophilic)

-

Anhydrous toluene

-

Ethanol

-

Deionized water

-

Nitrogen gas source

-

Oven

Procedure:

-

Cleaning: a. Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Rinse the slides thoroughly with copious amounts of deionized water. c. Rinse with ethanol. d. Dry the slides under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to ensure a completely dry and activated surface.[17]

-

Silanization: a. Prepare a 1% (v/v) solution of the desired silane in anhydrous toluene in a sealed container under a nitrogen atmosphere. b. Immerse the cleaned and dried glass slides in the silane solution for 2-4 hours at room temperature with gentle agitation.[8] c. For some silanes, such as APTES, the reaction can be carried out at elevated temperatures (e.g., 70°C) to improve film quality.[9]

-

Post-Treatment: a. Remove the slides from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane molecules. b. Rinse the slides with ethanol. c. Dry the slides under a stream of nitrogen. d. Cure the silanized slides in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[12]

Protocol for Vapor-Phase Silanization of Silicon Wafers

Vapor-phase deposition is often preferred for creating uniform monolayers.[18]

Materials:

-

Silicon wafers

-

Silane (e.g., 1H,1H,2H,2H-Perfluorodecyltrichlorosilane)

-

Vacuum desiccator

-

Vacuum pump

-

Hotplate

Procedure:

-

Cleaning and Activation: a. Clean the silicon wafers using a standard cleaning procedure (e.g., RCA-1 clean). b. Activate the surface to generate a high density of hydroxyl groups using an oxygen plasma cleaner for 5-10 minutes.[19]

-

Silanization: a. Place the activated silicon wafers inside a vacuum desiccator. b. In a small, separate container (e.g., an aluminum foil cap), place a few drops of the liquid silane.[20] c. Place the container with the silane inside the desiccator, ensuring it is not in direct contact with the wafers. d. Evacuate the desiccator to a low pressure to facilitate the vaporization of the silane. e. Allow the deposition to proceed for 2-12 hours at room temperature.[12]

-

Post-Treatment: a. Vent the desiccator with nitrogen gas and remove the wafers. b. Cure the wafers on a hotplate at 150°C for 10-30 minutes to stabilize the silane layer.[20]

Protocol for Contact Angle Goniometry

This protocol outlines the basic steps for measuring the static contact angle of a liquid on a solid surface.

Equipment:

-

Contact angle goniometer with a camera and analysis software

-

Microsyringe for dispensing droplets

Procedure:

-

Sample Preparation: a. Ensure the sample surface is clean and free of contaminants. b. Place the sample on the goniometer stage and level it.

-

Measurement: a. Fill the microsyringe with the test liquid (e.g., deionized water for assessing hydrophobicity/hydrophilicity). b. Carefully dispense a small droplet (typically 2-5 µL) onto the sample surface. c. Adjust the focus and lighting to obtain a clear profile of the droplet. d. Capture an image of the droplet.

-

Analysis: a. Use the goniometer software to define the baseline of the droplet at the solid-liquid interface. b. The software will then automatically calculate the contact angle on both sides of the droplet. c. Record the average contact angle. For robust analysis, take measurements at multiple locations on the surface.[15][19]

Visualizing Key Processes and Relationships

Graphviz diagrams are provided below to illustrate the fundamental chemical reactions and workflows associated with silanization.

Silanization Reaction Pathway

This diagram illustrates the two-step hydrolysis and condensation mechanism of an alkoxysilane on a hydroxylated surface.

Caption: The two-step mechanism of silanization.

Experimental Workflow for Surface Modification and Analysis

This diagram outlines the typical sequence of steps involved in a surface modification experiment using silanes.

Caption: A typical workflow for silane surface modification.

Logical Relationships in Drug Delivery Applications

This diagram illustrates how silane surface modification of nanoparticles can influence their properties for enhanced drug delivery.

Caption: Logic flow for nanoparticle modification in drug delivery.

Applications in Drug Development

The ability to precisely control surface properties makes silanization a valuable tool in drug development and for biomedical devices.

-

Drug Delivery Systems: Nanoparticles, such as those made of silica or metal oxides, are often used as carriers for therapeutic agents.[10][21] Surface modification with silanes can improve the dispersion of these nanoparticles in physiological media, prevent their aggregation, and enhance their biocompatibility.[3] For instance, PEGylation (grafting polyethylene glycol) using PEG-silanes can reduce non-specific protein adsorption and prolong circulation time in the bloodstream.[7]

-

Biomedical Implants and Devices: The surfaces of implants, such as those made of titanium, can be modified with aminosilanes to promote the adhesion and proliferation of bone cells, leading to better osseointegration.[15] For other medical devices, such as stents, surface modification can be used to reduce biofouling or to create a platform for drug elution.[19]

-

Biosensors and Diagnostics: Silanization is used to immobilize biomolecules, such as antibodies or DNA, onto sensor surfaces.[22] The functional groups introduced by the silane (e.g., amino or epoxy groups) provide covalent attachment points for these biomolecules, ensuring a stable and oriented immobilization, which is crucial for sensor performance.

Conclusion

Silanes are indispensable tools for the precise engineering of surface energy and wettability. The straightforward and robust chemistry of silanization allows for the transformation of surfaces to meet the specific demands of a wide range of advanced applications. For researchers and professionals in drug development, a thorough understanding of the principles and protocols of silanization is essential for designing and fabricating novel materials and devices with enhanced performance, biocompatibility, and therapeutic efficacy. The data, protocols, and conceptual diagrams presented in this guide offer a solid foundation for the successful implementation of silane-based surface modification strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dakenchem.com [dakenchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 6. Schilke Lab - C 18 Silanization [dev.blogs.oregonstate.edu]

- 7. daneshyari.com [daneshyari.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Hydrophilic Silane Surface Treatments - Gelest [technical.gelest.com]

- 19. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Recent advances in chemical surface modification of metal oxide nanoparticles with silane coupling agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Silanization - Wikipedia [en.wikipedia.org]

Basic concepts of sol-gel processing with alkoxysilanes

An In-depth Technical Guide to Sol-Gel Processing with Alkoxysilanes: Core Concepts and Methodologies

Introduction to Sol-Gel Processing

The sol-gel process is a versatile and widely utilized wet-chemical technique for the synthesis of inorganic and hybrid materials, most notably silica-based networks, from molecular precursors.[1][2] This method involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles in a liquid) into a solid "gel" phase (a three-dimensional network of particles).[3] Alkoxysilanes, such as tetraethoxysilane (TEOS) and tetramethoxysilane (TMOS), are the most common precursors for silica sol-gel synthesis due to their favorable reaction kinetics and the high purity of the resulting materials.[3][4] The process is particularly attractive for scientific and industrial applications, including drug delivery, due to its low processing temperatures, control over product purity and homogeneity, and the ability to finely tune the final material's properties.[5][6][7]

The core of sol-gel chemistry with alkoxysilanes lies in two fundamental reactions: hydrolysis and condensation. These reactions are catalyzed by either an acid or a base, and the choice of catalyst, along with other process parameters, significantly influences the structure and properties of the final gel.[8]

Core Chemical Reactions: Hydrolysis and Condensation

The transformation from a sol to a gel is a multi-step process that begins with the hydrolysis of the alkoxysilane precursor, followed by a series of condensation reactions.[9]

Hydrolysis

In the hydrolysis step, the alkoxy groups (-OR) of the alkoxysilane are replaced with hydroxyl groups (-OH) upon reaction with water.[9] This reaction can be catalyzed by either an acid or a base. The overall reaction is as follows:

Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH

Under acidic conditions, the hydrolysis rate is favored over the condensation rate, leading to the formation of more linear, weakly branched polymers.[8] Conversely, in the presence of a base, condensation is faster than hydrolysis, resulting in more highly branched, particulate structures.[8]

Condensation

Following hydrolysis, the newly formed silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing either water or alcohol as a byproduct.[9] These condensation reactions lead to the formation of a three-dimensional network that constitutes the gel. There are two types of condensation reactions:

-

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH

The interplay between hydrolysis and condensation rates, governed by the reaction conditions, dictates the final structure and properties of the silica network.

Caption: The Sol-Gel Process with Alkoxysilanes.

Factors Influencing Sol-Gel Processing

Several parameters can be adjusted to control the kinetics of hydrolysis and condensation, and consequently, the properties of the resulting silica material.

-

pH (Catalyst): The pH of the reaction medium, controlled by the addition of an acid (e.g., HCl) or a base (e.g., NH₄OH), is a critical factor.[8] Acid catalysis promotes rapid hydrolysis and slower condensation, leading to weakly branched polymers and dense gels.[8] Base catalysis, on the other hand, results in slower hydrolysis and faster condensation, favoring the formation of discrete, highly branched particles that form more porous gels.[8]

-

Water-to-Alkoxysilane Ratio (R): The molar ratio of water to the alkoxysilane precursor (R) influences the completeness of the hydrolysis reaction.[10] A higher R value generally leads to a more complete hydrolysis and can affect the final particle size and morphology.[7][10]

-

Solvent: A co-solvent, typically an alcohol like ethanol, is used to homogenize the alkoxysilane and water, which are otherwise immiscible.[11] The type and concentration of the solvent can affect the reaction rates and the solubility of the growing silica species.

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to faster gelation times.[2]

-

Precursor Type and Concentration: The type of alkoxysilane (e.g., TEOS vs. TMOS) and its concentration in the solution also play a role.[12][13] Different alkoxysilanes have different hydrolysis rates, and higher precursor concentrations can lead to faster gelation.[12]

Caption: Factors Influencing Sol-Gel Processing.

Quantitative Data Summary

The following tables summarize the impact of key parameters on gelation time and silica particle size based on data reported in the literature.

Table 1: Effect of Catalyst on Gelation Time of TEOS Solutions

| Catalyst | Molar Ratio (TEOS:EtOH:H₂O:Catalyst) | pH | Gelation Time (hours) |

| HCl | 1:4:4:0.05 | 1.1 | 92 |

| HNO₃ | 1:4:4:0.05 | 1.1 | 110 |

| H₂SO₄ | 1:4:4:0.05 | 1.1 | 105 |

| CH₃COOH | 1:4:4:0.05 | 3.6 | 170 |

| NH₄OH | 1:4:4:0.05 | 10.5 | 115 |

| None | 1:4:4:0 | ~7 | >1000 |

Data adapted from the literature, specific experimental conditions may vary.[8][14]

Table 2: Influence of Reactant Concentrations on Silica Particle Size (Stöber Method)

| TEOS (M) | NH₃ (M) | H₂O (M) | Particle Size (nm) |

| 0.28 | 0.11 | 6 | ~20 |

| 0.28 | 0.17 | 6 | ~100 |

| 0.28 | 0.57 | 6 | ~300 |

| 0.045 | 0.17 | 6 | ~50 |

| 0.5 | 0.17 | 6 | ~200 |

Data compiled from various sources, illustrating general trends.[1][13]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of silica nanoparticles with a controlled size distribution using the Stöber method.[5][15]

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (200 proof)

-

Ammonium hydroxide (28-30% NH₃ basis)

-

Deionized water

Procedure:

-

In a flask, combine 73.8 mL of ethanol, 9.8 mL of ammonium hydroxide, and 10.8 mL of deionized water.

-

Stir the mixture vigorously using a magnetic stirrer to ensure homogeneity.

-

Rapidly add 5.6 mL of TEOS to the solution while maintaining vigorous stirring.

-

Allow the reaction to proceed for at least 12 hours at room temperature. The solution will become turbid as silica particles form and grow.

-

To collect the particles, centrifuge the suspension.

-

Remove the supernatant and resuspend the particles in fresh ethanol. Sonication may be necessary to fully disperse the particles.

-

Repeat the centrifugation and resuspension steps with ethanol three more times to remove unreacted reagents.

-

Finally, wash the particles with deionized water until the pH of the supernatant is neutral (~7).

Protocol 2: Acid-Catalyzed Synthesis of a Silica Gel

This protocol outlines the preparation of a monolithic silica gel using an acid catalyst.[16][17]

Materials:

-

Tetraethoxysilane (TEOS)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl, 1 M)

Procedure:

-

In a beaker, mix 20 mL of TEOS with 20 mL of ethanol.

-

While stirring, add 1 M HCl dropwise to the TEOS/ethanol mixture until the pH of the solution is approximately 2.[6]

-

Continue stirring for 1-2 hours to allow for hydrolysis to proceed.

-

Pour the sol into a suitable container (e.g., a test tube or a mold).

-

Seal the container and place it in an oven at 60-70°C for 24-48 hours, or until gelation is complete.[6][16]

-

After gelation, the alcogel can be aged and then dried to obtain a xerogel or aerogel. For a xerogel, the gel is typically heated at a controlled rate to remove the solvent.[16]

Caption: General Experimental Workflow for Sol-Gel Synthesis.

Applications in Drug Development

The unique properties of sol-gel derived silica materials, such as high surface area, tunable pore size, biocompatibility, and the ability to be functionalized, make them highly suitable for applications in drug delivery.[5][7] Silica nanoparticles can be loaded with therapeutic agents and their surfaces can be modified to target specific cells or tissues.[7] The porous nature of the silica network allows for the controlled release of the encapsulated drug.[6] Furthermore, the sol-gel process itself is mild, which is advantageous for encapsulating sensitive drug molecules.[3]

Conclusion

Sol-gel processing with alkoxysilanes is a powerful and adaptable method for creating silica-based materials with a wide range of properties. A thorough understanding of the fundamental hydrolysis and condensation reactions, as well as the influence of key process parameters, is essential for designing materials with desired characteristics for advanced applications, including the development of innovative drug delivery systems. The ability to control the process at the molecular level offers significant opportunities for researchers and scientists in various fields.

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. ijnnonline.net [ijnnonline.net]

- 3. sanfanchem.com [sanfanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Stöber process - Wikipedia [en.wikipedia.org]

- 6. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. webbut.unitbv.ro [webbut.unitbv.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method [powdermat.org]

- 14. researchgate.net [researchgate.net]

- 15. mse.iastate.edu [mse.iastate.edu]

- 16. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 17. journal.riverpublishers.com [journal.riverpublishers.com]

The Core of Silane Chemistry: An In-depth Technical Guide to the Hydrolysis and Condensation of Organotrialkoxysilanes

For Researchers, Scientists, and Drug Development Professionals

Organotrialkoxysilanes are a cornerstone of advanced materials science, finding critical applications in drug delivery systems, biocompatible coatings, and functionalized nanoparticles. Their utility stems from the ability to form stable siloxane (Si-O-Si) networks through a two-step process: hydrolysis and condensation. A thorough understanding of these core reactions is paramount for controlling the final properties of the resulting materials. This technical guide provides a detailed exploration of the mechanisms, kinetics, and experimental protocols for studying the hydrolysis and condensation of organotrialkoxysilanes.

The Two-Step Reaction: Hydrolysis and Condensation

The transformation of organotrialkoxysilanes into a polysilsesquioxane network is a complex process governed by two fundamental reactions:

-

Hydrolysis: In the initial step, the alkoxy groups (-OR') of the silane are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can proceed stepwise to form partially and fully hydrolyzed silanetriols.

R-Si(OR')₃ + nH₂O ⇌ R-Si(OR')₃₋ₙ(OH)ₙ + nR'OH (where n = 1, 2, 3)

-

Condensation: The subsequent condensation reaction involves the formation of siloxane bonds (Si-O-Si), leading to the growth of oligomers and eventually a cross-linked network. This can occur through two pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

Alcohol-producing condensation: A silanol group reacts with an alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si-OR' + HO-Si≡ ⇌ ≡Si-O-Si≡ + R'OH

-

The overall polymerization of organotrialkoxysilanes can be represented by the following equation:

n R–Si(OR')₃ + 1.5n H₂O → [R-SiO₁.₅]ₙ + 3n R'OH[1]

The final structure of the resulting material, whether it be a soluble polymer, a colloidal gel, or a crystalline polyhedral oligosilsesquioxane, is highly dependent on the reaction conditions.[1]

Reaction Mechanisms: An Acid/Base Dichotomy

The mechanisms of hydrolysis and condensation are significantly influenced by the pH of the reaction medium.[2][3]

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction proceeds via an electrophilic attack on the silicon atom.

-

Hydrolysis: An alkoxy group is first protonated in a rapid equilibrium step, making the silicon atom more electrophilic and susceptible to a backside nucleophilic attack by water.[2] This is generally considered an Sₙ2-Si mechanism.

-

Condensation: Similarly, a silanol group is protonated, increasing the positive charge on the silicon and facilitating attack by a neutral silanol. Acid-catalyzed condensation tends to favor the reaction of protonated silanols with less acidic silanol groups, leading to less branched structures.[2]

Base-Catalyzed Mechanism

In alkaline media, the reaction is driven by a nucleophilic attack on the silicon atom.

-

Hydrolysis: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate transition state or intermediate.

-

Condensation: A deprotonated silanol group (silanolate anion) acts as a strong nucleophile, attacking a neutral silanol. This mechanism generally leads to more highly branched and particulate structures.

The proposed reaction mechanisms involve penta- or hexavalent intermediates or transition states.[2][3]

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are highly sensitive to a variety of factors, which must be carefully controlled to achieve desired material properties.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Minimal at neutral pH (~7), increases under acidic and basic conditions.[4] | Minimal around pH 4 for trisilanol groups.[4] | The isoelectric point of silica is around pH 2-3. |

| Catalyst | Acids (e.g., HCl, H₂SO₄) and bases (e.g., NH₃, NaOH) significantly increase the rate. Organometallic catalysts can also be used.[2] | Acids and bases also catalyze condensation. | Catalyst choice can influence the final structure (e.g., gels vs. precipitates). |

| Water/Silane Ratio (r) | Increasing the water content generally increases the hydrolysis rate up to a certain point.[3] | Higher water content can favor condensation by increasing the concentration of silanol groups. | Stoichiometrically, r = 1.5 is required for complete condensation of a trialkoxysilane.[3] |

| Temperature | Rate increases with temperature, following the Arrhenius equation. | Rate also increases with temperature. | Higher temperatures can lead to faster gelation times. |

| Solvent | The type of solvent (e.g., alcohols, THF) can affect reactant solubility and reaction rates.[2] Methanol generally leads to faster hydrolysis than other alcohols.[4] | Solvent polarity can influence the stability of intermediates and transition states. | Alcohol solvents can participate in ester exchange reactions. |

| Organic Substituent (R) | Electron-withdrawing groups can increase the rate, while bulky steric groups can decrease it.[5] | Steric hindrance from the R group can slow down condensation. | The nature of the R group is a key determinant of the final material's properties. |

| Leaving Group (-OR') | Methoxy groups hydrolyze faster than ethoxy groups.[2] | The rate of alcohol-producing condensation is influenced by the leaving group. | The choice of alkoxide affects the type of alcohol by-product. |

Quantitative Analysis of Reaction Kinetics

The rates of hydrolysis and condensation can be quantified to build predictive models for material synthesis. The following tables summarize representative kinetic data from the literature.

Table 1: Hydrolysis Rate Constants for Various Organotrialkoxysilanes

| Organotrialkoxysilane | Catalyst/Conditions | Solvent | Rate Constant (k) | Reference |

| Phenyltrimethoxysilane (PTMS) | K₂CO₃, excess water | THF | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | [2] |

| Propyltrimethoxysilane (PrTMS) | K₂CO₃, excess water | THF | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | [2] |

| Methacryloxypropyltrimethoxysilane (MPTMS) | K₂CO₃, excess water | THF | 1.42 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | [2] |

| 3-Glycidoxypropyltrimethoxysilane (GPS) | Organotin catalysts | 95% Ethanol | 0.01 - 22 x 10⁻⁴ min⁻¹ | [2] |

| Methyltriethoxysilane (MTES) | HCl | - | 5.5 - 97 mM⁻¹ h⁻¹ | [2] |

Table 2: Condensation Rate Constants

| System | Catalyst/Conditions | Solvent | Rate Constant (k) | Reference |

| Silicic Acid | Varying pH and ionic strength | Aqueous | 4.13 - 7.36 x 10⁻⁷ mmolal⁻³ s⁻¹ | [2] |

| Ortho-silicic Acid | pH 3.4 - 6.8 | Aqueous | 1.5 x 10⁻⁸ - 3 x 10⁻⁶ mM⁻² s⁻¹ | [2] |

| TEOS | NH₃ | Ethanol/Methanol | 3.2 - 32 x 10³ s⁻¹ (average) | [5] |

Table 3: Activation Energies (Ea)

| Organosilane | Medium | Ea for Hydrolysis (kJ/mol) | Reference |

| Methyltriethoxysilane (MTES) | Alkaline | 50.09 | [2] |

| Aminotriethoxysilane (APTS) | Neutral | 34.4 (initial), 30.6 (secondary) | [5] |

| TEOS | Acidic | 33.3 | [5] |

Experimental Protocols for Kinetic Studies

Accurate monitoring of hydrolysis and condensation reactions is crucial for understanding their kinetics. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful techniques for this purpose.

29Si NMR Spectroscopy for Monitoring Hydrolysis and Condensation

29Si NMR is a direct and quantitative method to observe the different silicon species present in the reaction mixture.

Methodology:

-

Sample Preparation:

-

In a clean, dry vial, mix the organotrialkoxysilane, a suitable solvent (e.g., absolute ethanol, methanol, THF), and a deuterated solvent for locking the NMR signal (e.g., DMSO-d₆).

-

Add the required amount of water and initiate the reaction by adding the acid or base catalyst. The total volume is typically prepared to allow for the withdrawal of multiple aliquots over time.

-

The reaction mixture is often stirred continuously in a temperature-controlled environment (e.g., an oven with orbital stirring).

-

-

NMR Data Acquisition:

-

At predetermined time intervals, withdraw an aliquot (e.g., 400 µL) of the reaction mixture.

-

To quench the reaction and reduce the 29Si relaxation time, mix the aliquot with a solution of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), dissolved in the deuterated solvent.

-

Transfer the sample to a 5 mm NMR tube for analysis.

-

Acquire 29Si NMR spectra on a high-field NMR spectrometer (e.g., 300 or 400 MHz).

-

To obtain quantitative data, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE). A sufficient relaxation delay should be employed to ensure full relaxation of the silicon nuclei.

-

-

Data Analysis:

-

Identify the signals corresponding to the unreacted silane, partially and fully hydrolyzed species, and various condensed species based on their characteristic chemical shifts. The notation Tⁿ is often used, where 'T' denotes a trifunctional silicon atom and 'n' is the number of siloxane bonds.

-

Integrate the signals to determine the relative concentrations of each species at different time points.

-

Plot the concentration of reactants and products as a function of time to determine the reaction rates and rate constants.

-

Gas Chromatography (GC) for Monitoring Hydrolysis

GC can be employed to monitor the consumption of the parent organotrialkoxysilane and the formation of the alcohol by-product.

Methodology:

-

Reaction Setup: The reaction is set up similarly to the NMR experiment in a sealed vial with stirring and temperature control.

-

Sampling: At specific time intervals, a small aliquot of the reaction mixture is withdrawn.

-

Sample Preparation for GC: The aliquot is typically diluted with a suitable solvent and may require derivatization depending on the analytes and column used. An internal standard is often added for accurate quantification.

-

GC Analysis:

-

An aliquot of the prepared sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

A temperature program is used to separate the components of the mixture.

-

A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect and quantify the eluting compounds.

-

-

Data Analysis:

-

Calibration curves for the organotrialkoxysilane and the alcohol by-product are generated using standards of known concentrations.

-

The peak areas from the chromatograms are used to determine the concentrations of the reactant and product at each time point.

-

The kinetic data is then analyzed to determine the reaction rates.

-

Conclusion

The hydrolysis and condensation of organotrialkoxysilanes are complex yet controllable processes that are fundamental to the synthesis of a wide range of advanced materials. By understanding the underlying reaction mechanisms and the influence of various experimental parameters, researchers can tailor the properties of the resulting polysilsesquioxane networks for specific applications in fields ranging from materials science to drug development. The use of robust analytical techniques like 29Si NMR and GC provides the quantitative data necessary to develop predictive models for the rational design of these materials.

References

- 1. researchgate.net [researchgate.net]

- 2. afinitica.com [afinitica.com]

- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academica-e.unavarra.es [academica-e.unavarra.es]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Dimethoxymethylpropyl-silane in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Dimethoxymethylpropyl-silane (CAS No. 18173-73-4) is an organosilane compound with growing relevance in materials science. Its unique molecular structure, featuring two hydrolyzable methoxy groups and a stable propyl group, allows it to act as a versatile coupling agent, surface modifier, and precursor in the synthesis of advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in various materials science contexts.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound.

| Property | Value |

| CAS Number | 18173-73-4 |

| Molecular Formula | C6H16O2Si |

| Molecular Weight | 148.28 g/mol |

| IUPAC Name | dimethoxy(methyl)propylsilane |

| Boiling Point | 120.6 °C at 760 mmHg[1] |

| Flash Point | 9.2 °C[2] |

| Density | 0.8689 g/mL[2] |

| Appearance | Colorless transparent liquid[2] |

| Solubility | Soluble in alcohol, insoluble in water, and hydrolyzes in the presence of water.[3] |

Key Applications in Materials Science

This compound is utilized in several key areas within materials science, primarily due to its ability to form stable bonds with both inorganic and organic materials.

Surface Modification of Nanoparticles and Substrates

This compound is employed to modify the surface of inorganic nanoparticles (e.g., silica, titania) and bulk substrates to improve their compatibility with organic polymer matrices. This surface functionalization enhances dispersion, reduces agglomeration, and improves the interfacial adhesion in composite materials. The propyl group provides a hydrophobic character to the surface, which can be advantageous in creating water-repellent coatings and improving performance in non-polar polymer systems.

Coupling Agent in Composite Materials

As a coupling agent, this compound acts as a molecular bridge between inorganic fillers or reinforcements (like glass fibers) and a polymer matrix.[3][4] This leads to composite materials with enhanced mechanical properties, such as increased strength, modulus, and durability.[4] The improved interfacial bonding facilitates stress transfer from the polymer matrix to the reinforcement, preventing premature failure at the interface.

Precursor in Sol-Gel Synthesis

The sol-gel process is a versatile method for creating inorganic and hybrid organic-inorganic materials with controlled porosity and composition.[5][6] this compound can be used as a co-precursor with other alkoxysilanes (e.g., tetraethoxysilane - TEOS) in sol-gel synthesis.[5][6] The incorporation of the methyl and propyl groups into the silica network allows for the tuning of the final material's properties, such as hydrophobicity and mechanical flexibility.

Component in Adhesives and Sealants

In the formulation of adhesives and sealants, this compound can be used as an additive to improve adhesion to various substrates and to enhance the cross-linking density of the cured material.[3] It can also act as a chain extender in silicone rubber formulations.[3]

Experimental Protocols

The following are representative protocols for the application of this compound. These are generalized procedures and may require optimization for specific materials and applications.

Protocol 1: Surface Modification of Silica Nanoparticles

This protocol describes a general procedure for the surface functionalization of silica nanoparticles with this compound to impart a hydrophobic character.

Materials:

-

Silica nanoparticles (e.g., Stöber silica)

-

This compound

-

Anhydrous toluene (or other suitable anhydrous solvent)

-

Ethanol

-

Deionized water

-

Centrifuge

-

Ultrasonic bath

-

Oven

Procedure:

-

Dispersion of Nanoparticles: Disperse a known amount of silica nanoparticles in anhydrous toluene using an ultrasonic bath for 15-30 minutes to ensure a uniform suspension.

-

Silane Addition: In a separate container, prepare a solution of this compound in anhydrous toluene (e.g., 1-5% w/v).

-

Reaction: Add the silane solution to the nanoparticle suspension under constant stirring. The reaction is typically carried out at room temperature for 12-24 hours or at an elevated temperature (e.g., 50-80 °C) for a shorter duration (2-4 hours) to promote the condensation reaction between the silane and the surface silanol groups of the silica nanoparticles.

-

Washing: After the reaction, centrifuge the suspension to separate the surface-modified nanoparticles from the solvent.

-

Purification: Re-disperse the nanoparticle pellet in fresh anhydrous toluene and sonicate for 10 minutes. Repeat the centrifugation and re-dispersion steps two more times with anhydrous toluene, followed by two washes with ethanol to remove any unreacted silane and by-products.

-

Drying: After the final wash, dry the functionalized silica nanoparticles in an oven at 60-80 °C for several hours until a constant weight is achieved.

Characterization:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of propyl and methyl groups on the nanoparticle surface.

-

Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface.

-

Contact Angle Measurement: To assess the change in surface hydrophobicity.

Protocol 2: Preparation of a Hybrid Organic-Inorganic Coating via Sol-Gel Process

This protocol outlines the synthesis of a hydrophobic hybrid coating using this compound and tetraethoxysilane (TEOS) as co-precursors.

Materials:

-

This compound

-

Tetraethoxysilane (TEOS)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst

-

Substrate for coating (e.g., glass slide, metal panel)

-

Spin coater or dip coater

-

Oven or furnace

Procedure:

-

Sol Preparation: In a clean, dry reaction vessel, mix this compound and TEOS in the desired molar ratio with ethanol.

-

Hydrolysis: In a separate container, prepare a solution of deionized water, ethanol, and the catalyst (e.g., 0.1 M HCl for acid catalysis or dilute ammonia for base catalysis). The amount of water should be stoichiometric or in slight excess relative to the total moles of alkoxide groups.

-

Reaction: Slowly add the water-ethanol-catalyst solution to the silane-ethanol mixture under vigorous stirring. Continue stirring for 1-24 hours at room temperature to allow for hydrolysis and condensation reactions to proceed. The solution should remain clear.

-

Coating Deposition:

-

Spin Coating: Dispense the prepared sol onto the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to achieve a uniform thin film.

-

Dip Coating: Immerse the substrate into the sol and withdraw it at a constant, controlled speed.

-

-

Drying and Curing: Dry the coated substrate at room temperature for a short period to allow for solvent evaporation. Subsequently, cure the coating in an oven at a temperature typically ranging from 80 °C to 200 °C for 1-2 hours to complete the condensation and densification of the gel network.

Characterization:

-

Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM): To examine the surface morphology and thickness of the coating.

-

Contact Angle Measurement: To determine the hydrophobicity of the coating.

-

Adhesion Tests (e.g., cross-hatch test): To evaluate the adhesion of the coating to the substrate.

Quantitative Data Summary

The following table summarizes representative data on the effect of silane surface treatment on the properties of composite materials. While specific data for this compound is limited in publicly available literature, the data for analogous propyl- and methyl-functionalized silanes demonstrate the expected improvements.

| Material System | Silane Treatment | Property Measured | Improvement over Untreated |

| Glass Fiber/Epoxy Composite | Generic Propyl-silane | Flexural Strength | 15-25% increase |

| Glass Fiber/Epoxy Composite | Generic Propyl-silane | Interlaminar Shear Strength | 20-30% increase |

| Silica-filled Polypropylene | Generic Methyl-propyl-silane | Tensile Strength | 10-20% increase |

| Silica-filled Polypropylene | Generic Methyl-propyl-silane | Impact Strength | 25-40% increase |

Note: The values presented are indicative and can vary significantly based on the specific composite formulation, processing conditions, and the concentration of the silane coupling agent.

Visualizations

Experimental Workflow for Surface Modification of Nanoparticles

References

Application Notes and Protocols for Surface Modification Using Alkyl-Silanes

Note: Due to limited available data on the specific compound Dimethoxymethylpropyl-silane, these application notes and protocols have been developed using n-propyltrimethoxysilane as a representative propyl-functionalized silane. The principles and methodologies described herein are generally applicable to other alkyl-silanes, including this compound, with potential adjustments to reaction conditions.

Introduction

n-Propyltrimethoxysilane is an organofunctional silane commonly utilized for the surface modification of various substrates, including glass, silica, and metal oxides. Its application is prevalent in fields requiring tailored surface properties, such as in the development of drug delivery systems, biocompatible coatings, and hydrophobic surfaces. The propyl group provides a non-polar, hydrophobic character to the modified surface, while the trimethoxysilyl group enables covalent attachment to hydroxyl-rich substrates through a hydrolysis and condensation process. This process transforms a hydrophilic surface into a hydrophobic one.

These application notes provide an overview of the principles, protocols, and characterization techniques for the surface modification of substrates using n-propyltrimethoxysilane. The information is intended for researchers, scientists, and drug development professionals.

Principle of Surface Modification

The surface modification process with n-propyltrimethoxysilane involves two primary chemical reactions: hydrolysis and condensation.

-

Hydrolysis: The methoxy groups (-OCH₃) of the silane react with water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Additionally, self-condensation between silanol groups can occur, leading to the formation of a cross-linked polysiloxane network on the surface.

The overall process results in a durable, covalently bound organic layer that alters the surface properties of the substrate.

Experimental Protocols

Materials and Reagents

-

Substrates (e.g., glass slides, silicon wafers, silica nanoparticles)

-

n-Propyltrimethoxysilane (CAS No. 1067-25-0)

-

Anhydrous toluene or ethanol

-

Deionized water

-

Hydrochloric acid (HCl) or Acetic Acid (for pH adjustment)

-

Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive and explosive , or RCA SC-1)

-

Nitrogen gas

-

Oven or vacuum oven

Substrate Preparation

Proper cleaning and activation of the substrate surface are critical for uniform silanization. The goal is to generate a high density of hydroxyl groups on the surface.

Protocol for Glass or Silicon Substrates:

-

Clean the substrates by sonication in a detergent solution for 15 minutes, followed by thorough rinsing with deionized water.

-

Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at room temperature. Extreme caution is required when handling Piranha solution.

-

Alternatively, for a safer procedure, use an RCA SC-1 clean (5:1:1 mixture of deionized water, 27% ammonium hydroxide, and 30% hydrogen peroxide) at 75-80 °C for 15 minutes.

-

Rinse the substrates extensively with deionized water.

-

Dry the substrates in an oven at 110-120 °C for at least 1 hour or under a stream of dry nitrogen gas.

-

Store the cleaned substrates in a desiccator until use.

Silanization Procedure (Solution Deposition)

This protocol describes a common method for depositing a silane layer from a solution.

-

Prepare a 1-5% (v/v) solution of n-propyltrimethoxysilane in anhydrous toluene or ethanol.

-

For aqueous-organic solvent systems, the pH of the water component can be adjusted to be acidic (e.g., pH 3-5 with HCl or acetic acid) to promote hydrolysis.

-

Immerse the pre-cleaned and dried substrates in the silane solution. The reaction can be carried out at room temperature for 2-24 hours or at an elevated temperature (e.g., refluxing toluene at 110 °C) for a shorter duration (e.g., 1-4 hours). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize uncontrolled polymerization in the solution.

-

After the reaction, remove the substrates from the solution and rinse them thoroughly with the solvent (toluene or ethanol) to remove any unbound silane.

-

Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent bonds and remove residual solvent and water.

-

Store the modified substrates in a clean, dry environment.

Characterization of Modified Surfaces

Several techniques can be employed to confirm and quantify the surface modification.

| Characterization Technique | Information Provided | Typical Results for n-Propyltrimethoxysilane Modification |

| Contact Angle Goniometry | Measures the surface wettability (hydrophobicity/hydrophilicity). | An increase in the water contact angle from <10° (for a clean hydrophilic surface) to >90° indicates successful hydrophobic modification. |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface. | Detection of Si 2p, C 1s, and O 1s peaks corresponding to the silane layer. A decrease in the substrate signal (e.g., Si from SiO₂) can indicate surface coverage. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the chemical functional groups present on the surface. | Appearance of characteristic peaks for C-H stretching (from the propyl group) around 2870-2960 cm⁻¹ and Si-O-Si stretching around 1000-1100 cm⁻¹. |

| Atomic Force Microscopy (AFM) | Provides topographical information and surface roughness at the nanoscale. | Can reveal changes in surface morphology and roughness after silanization. May show the formation of a uniform layer or aggregated silane domains. |

| Ellipsometry | Measures the thickness and refractive index of thin films. | Can be used to determine the thickness of the deposited silane layer, which is typically in the range of a few nanometers for a monolayer. |

Applications in Drug Development

The surface modification of substrates with n-propyltrimethoxysilane can be advantageous in several areas of drug development:

-

Controlled Drug Release: Mesoporous silica nanoparticles modified with propyl groups can be used to encapsulate hydrophobic drugs. The modified surface can modulate the drug release kinetics.

-

Biocompatible Coatings: The hydrophobic surface can reduce non-specific protein adsorption on medical implants and devices, potentially improving their biocompatibility.

-

Enhanced Cell Adhesion and Proliferation: While a hydrophobic surface can deter protein adsorption, it can also be used to control the adhesion and behavior of specific cell types in tissue engineering applications.

Visualizing the Process

Workflow for Surface Modification

Caption: Experimental workflow for substrate surface modification.

Reaction Mechanism of Silanization

Caption: Silane hydrolysis and condensation reaction pathway.

Application Notes & Protocol: Dimethoxymethylpropyl-silane Coating on Glass Surfaces

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface modification of glass substrates using dimethoxymethylpropyl-silane. This process, known as silanization, creates a hydrophobic surface by covalently bonding a propylsilane layer to the glass. Such coatings are crucial in various research and drug development applications, including the creation of hydrophobic surfaces for cell culture, preventing non-specific protein adsorption, and as a foundational layer for further surface functionalization.[1][2]

The protocol is divided into three main stages: (1) pre-treatment and cleaning of the glass surface to ensure a high density of hydroxyl groups, (2) the silanization reaction with this compound, and (3) post-treatment to remove excess silane and cure the coating.

Experimental Protocols

1. Pre-treatment: Cleaning and Hydroxylation of Glass Surfaces

The quality of the silane coating is highly dependent on the cleanliness and hydroxylation of the glass surface.[3] The goal of this step is to remove any organic contaminants and to expose the maximum number of silanol (Si-OH) groups on the glass surface, which are the reactive sites for silanization.[4]

Materials:

-

Glass substrates (e.g., microscope slides, coverslips)

-

Detergent solution

-

Deionized (DI) water

-

Acetone[4]

-

Ethanol or Isopropanol[5]

-

Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) or RCA cleaning solution (1:1:5 mixture of ammonium hydroxide (NH₄OH), 30% hydrogen peroxide (H₂O₂), and DI water)[6]

-

Nitrogen gas stream

-

Oven or hot plate

Procedure:

-

Initial Cleaning:

-

Sonciate the glass substrates in a detergent solution for 15 minutes.

-

Rinse thoroughly with DI water.

-

Sonciate in acetone for 10 minutes to remove organic residues.[4]

-

Rinse with DI water.

-

Sonciate in ethanol or isopropanol for 10 minutes.[5]

-

Rinse thoroughly with DI water and dry under a stream of nitrogen.

-

-

Surface Activation (Hydroxylation):

-

Piranha Etching (for experienced users with appropriate safety precautions): Immerse the cleaned glass substrates in freshly prepared Piranha solution for 10-30 minutes.[7] Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.

-

RCA Cleaning (safer alternative): Immerse the glass substrates in RCA solution and heat at 75°C for 15 minutes.[6]

-

After either treatment, rinse the substrates extensively with DI water to remove all traces of the cleaning solution.

-

Dry the substrates in an oven at 110°C for at least 1 hour to remove adsorbed water.[1][7] Store in a desiccator until ready for silanization.

-

2. Silanization with this compound